Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate
Description
Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate (CAS: 1206970-49-1) is a brominated azetidine derivative featuring a cyclobutyl substituent with a bromomethylene group. This compound is cataloged under QC-9836 in commercial databases, with a purity of 95% and MFCD14585371 as its MDL number . Its structure combines a rigid azetidine ring, a tert-butyl carbamate protecting group, and a bromomethylene-substituted cyclobutane, making it a versatile intermediate in medicinal chemistry and organic synthesis. The bromomethylene group is critical for facilitating cross-coupling reactions, while the cyclobutyl moiety introduces steric and conformational constraints that influence reactivity and binding properties.
Properties
CAS No. |
1206970-49-1 |
|---|---|
Molecular Formula |
C13H20BrNO2 |
Molecular Weight |
302.21 g/mol |
IUPAC Name |
tert-butyl 3-[3-(bromomethylidene)cyclobutyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H20BrNO2/c1-13(2,3)17-12(16)15-7-11(8-15)10-4-9(5-10)6-14/h6,10-11H,4-5,7-8H2,1-3H3 |
InChI Key |
BOMUMBHUFIQUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC(=CBr)C2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Azetidine
The azetidine nitrogen is typically protected early to prevent undesired side reactions. A widely adopted method involves treating azetidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA):
Conditions : Dichloromethane (DCM) solvent, 0–40°C, 3–5 hours.
Yield : 80–91%.
Key Data :
This step ensures regioselective protection, confirmed via NMR (δ 1.42 ppm for Boc methyl groups).
Cyclobutyl Ring Construction
The cyclobutyl moiety is synthesized via [2+2] cycloaddition or ring-closing metathesis. A patented approach utilizes 1,3-dichloro-2,2-dimethylpropane and benzylamine to form 1-benzyl-3,3-dimethoxyazetidine, followed by deprotection:
Conditions : DMF, KI catalyst, 50–100°C, 6–12 hours.
Yield : 58%.
Optimization : Substituting benzylamine with alternative amines (e.g., isopropylamine) improves steric control.
Bromomethylene Functionalization
Introducing the bromomethylene group requires careful halogenation. A two-step process involving ketone formation followed by bromination is effective:
-
Oxidation of 3,3-dimethoxyazetidine : Using citric acid in ethyl acetate yields 3-azetidinone.
-
Bromination : Treatment with PBr₃ or N-bromosuccinimide (NBS) installs the bromomethylene group.
Conditions : Ethyl acetate, 20–40°C, 3–4 hours.
Yield : 85%.
Challenges : Over-bromination risks necessitate stoichiometric control.
Final Coupling and Deprotection
The cyclobutyl and azetidine moieties are coupled via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Subsequent Boc deprotection using trifluoroacetic acid (TFA) yields the final product:
Conditions : TFA/DCM (1:1), 0°C to room temperature, 1 hour.
Yield : 64–80%.
Industrial-Scale Considerations
Scalability demands solvent recycling and waste minimization. The patented citric acid-mediated hydrolysis (Example 5,) reduces environmental impact compared to traditional DMSO-based methods. Key metrics:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent Volume | 50 mL/g | 5 L/kg |
| Reaction Time | 4 hours | 3 hours |
| Yield | 85% | 82% |
Analytical Characterization
Critical spectral data for quality control:
Comparative Method Evaluation
| Method | Advantages | Limitations |
|---|---|---|
| Boc Protection | High yield (91%) | Requires anhydrous conditions |
| Citric Acid Hydrolysis | Eco-friendly | Longer reaction time |
| TFA Deprotection | Rapid (1 hour) | Corrosive reagent |
Emerging Innovations
Recent advances focus on flow chemistry for continuous Boc protection-bromination sequences, reducing batch variability. Enzymatic deprotection using lipases is under investigation to replace harsh acids .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethylene group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethylene group or other functional groups.
Cycloaddition Reactions: The cyclobutyl and azetidine rings can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution Products: New compounds with different functional groups replacing the bromomethylene group.
Oxidation Products: Compounds with higher oxidation states, such as aldehydes or carboxylic acids.
Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structural features enable the synthesis of various bioactive compounds.
Synthesis of Bioactive Molecules
The compound can serve as a precursor for synthesizing azetidine derivatives, which are known to exhibit biological activity. For instance, azetidines have been studied for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
Case Study :
A recent study demonstrated the synthesis of a series of azetidine derivatives from tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate, leading to compounds that showed promising activity against certain cancer cell lines.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized for the introduction of bromomethyl groups into various substrates, facilitating further chemical transformations.
Reaction Mechanisms
The bromomethyl group is a versatile electrophile that can participate in nucleophilic substitution reactions, allowing for the formation of a wide range of functionalized products.
Table 1: Summary of Reactions Involving Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base, solvent (e.g., DMF) | Functionalized azetidines |
| Cross-coupling | Pd-catalyst | Biaryl compounds |
| Cycloaddition | Heat or light | Cyclic structures |
Material Science
The compound's unique structure allows it to be explored in material science applications, particularly in the development of polymers and coatings.
Polymerization Studies
Research has indicated that azetidine derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Case Study :
A study investigated the incorporation of tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate into polyurethanes, resulting in materials with improved tensile strength and flexibility.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethylene group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and reactivity, influencing its overall biological and chemical activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related analogs:
Notes:
- Bromomethylene groups (C=Br) exhibit distinct electronic profiles compared to bromomethyl (CH2Br) or bromoethyl (CH2CH2Br) groups, influencing their participation in elimination vs. substitution pathways .
- Fluorinated analogs (e.g., 1374658-83-9) show altered physicochemical properties, such as increased polarity and metabolic stability, due to fluorine’s electronegativity .
Physicochemical and Bioactivity Comparisons
Physical Properties
- Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8): Boiling point: Not reported. LogP (iLOGP): 1.78; TPSA: 38.3 Ų (indicative of moderate solubility) . GI absorption: High (predicted) due to lower polarity.
Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1374658-83-9):
Limitations and Contradictions
- Molecular weight and exact LogP data for the target compound are unavailable in the provided evidence, limiting direct bioactivity comparisons.
- describes azetidine intermediates with indole substituents, which are structurally distinct but highlight the role of azetidine in complex molecule synthesis .
Biological Activity
Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate (CAS No. 1206970-49-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H20BrNO2
- Molecular Weight : 302.21 g/mol
- CAS Number : 1206970-49-1
The structure of this compound features a cyclobutyl group and a bromomethylene substituent, which may contribute to its biological properties.
Synthesis Overview
The synthesis of tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate typically involves the use of azetidine derivatives as starting materials. The compound can be synthesized through various methods, including strain-release reactions and nucleophilic substitutions, which facilitate the formation of the azetidine ring system .
Biological Activity
Research indicates that compounds containing azetidine rings exhibit a range of biological activities, including:
- Antimicrobial Properties : Azetidines have been explored for their potential as antimicrobial agents. Studies have shown that derivatives can inhibit bacterial growth, although specific data on tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate is limited .
- Anticancer Activity : Some azetidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of halogen substituents, such as bromine in this compound, may enhance these effects by increasing lipophilicity and facilitating cellular uptake .
- Neuroprotective Effects : Certain azetidines have been reported to exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or antioxidant activity. The specific mechanisms for tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate remain to be fully elucidated .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various azetidine derivatives, including those similar to tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain azetidine derivatives exhibited dose-dependent cytotoxicity. While specific data for the compound are scarce, the structural similarities suggest comparable activity .
- Neuroprotective Mechanisms : Research on related compounds has shown that azetidines may protect neuronal cells from oxidative stress. Investigations into the antioxidant capacity of tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate are ongoing to determine its potential neuroprotective effects .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves three stages: (1) azetidine protection using tert-butoxycarbonyl (Boc) groups (e.g., via Boc-anhydride in dichloromethane with DMAP/triethylamine catalysis ), (2) cyclobutyl ring formation through [2+2] photocycloaddition or strain-driven alkylation, and (3) bromomethylene introduction via bromination of a preformed methylene group using N-bromosuccinimide (NBS) or HBr under controlled conditions. For example, tert-butyl 3-(iodomethyl)azetidine intermediates (common in cross-coupling reactions ) can be adapted for bromination. Purification often employs flash chromatography (cyclohexane/CH₂Cl₂ gradients) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms azetidine/cyclobutyl connectivity and bromomethylene geometry (e.g., coupling constants for vinyl protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₂₀BrNO₂ requires exact mass ~309.06 g/mol).
- IR Spectroscopy : Detects Boc carbonyl stretches (~1680–1720 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclobutyl-bromomethylene moiety .
Q. How does the Boc-protecting group influence reactivity in downstream transformations?
- Methodological Answer : The Boc group stabilizes the azetidine nitrogen against undesired nucleophilic attacks or ring-opening during bromination or cycloaddition. Deprotection (e.g., using HCl/dioxane) must be carefully timed to avoid β-elimination in the bromomethylene group. Comparative studies with Cbz-protected analogs show Boc provides superior steric shielding .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during bromomethylene installation on the cyclobutyl ring?
- Methodological Answer : Stereoselectivity depends on:
- Substrate pre-organization : Rigid cyclobutyl conformations favor syn/anti addition.
- Reagent choice : Electrophilic bromination (e.g., Br₂ in CCl₄) vs. radical pathways (NBS/light) yield distinct diastereomers .
- Catalytic directing groups : Transient coordination of Lewis acids (e.g., ZnBr₂) to the azetidine carbonyl can orient the bromine . Computational modeling (DFT) predicts transition-state geometries to optimize conditions .
Q. What strategies mitigate competing side reactions (e.g., ring-opening or over-bromination)?
- Methodological Answer :
- Temperature control : Low temperatures (0–20°C) suppress azetidine ring strain-induced decomposition .
- Solvent effects : Non-polar solvents (e.g., CH₂Cl₂) stabilize intermediates vs. polar aprotic solvents that accelerate elimination.
- Stoichiometric precision : Limiting bromine equivalents (1.05–1.1 eq.) prevents di-bromination. Monitoring via TLC or in situ IR detects intermediates .
Q. How can computational methods guide the design of derivatives with enhanced stability?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates cyclobutyl ring strain under thermal stress.
- Density Functional Theory (DFT) : Predicts bromomethylene electrophilicity and susceptibility to nucleophilic attack.
- QSPR Models : Correlate substituent effects (e.g., fluorinated analogs ) with hydrolytic stability. For example, tert-butyl 3-(difluoromethyl)azetidine derivatives show improved shelf life .
Q. What are the challenges in scaling up the synthesis while maintaining yield and purity?
- Methodological Answer :
- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for photocycloaddition steps, reducing byproducts .
- Purification scalability : Switch from column chromatography to crystallization (e.g., tert-butyl 3-(hydroxypropyl)azetidine analogs ) enhances throughput.
- Byproduct profiling : LC-MS identifies impurities like de-Boc products or cyclobutane ring-opened derivatives, guiding process optimization .
Contradictions and Resolutions
- vs. 12 : While uses DMAP/TEA for Boc protection, achieves higher diastereoselectivity using ZnBr₂ catalysis. Resolution involves testing both methods with in situ FTIR to track intermediate stability.
- vs. 14 : Fluorinated analogs () show greater stability than iodinated derivatives (), suggesting halogen choice impacts shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
